molecular formula C11H13ClN4O B043381 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate CAS No. 210049-10-8

2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate

Cat. No. B043381
M. Wt: 252.7 g/mol
InChI Key: WSBNFZWVPJAQMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally related to the compound of interest, employs various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods highlight the versatility and adaptability in synthesizing complex imidazole-based scaffolds from readily available chemicals (Bagdi et al., 2015).

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine compounds reveals a fused bicyclic 5-6 heterocycle that serves as a "drug prejudice" scaffold, indicating its significance in drug design due to the stability and bioactivity associated with such structures. Detailed structural analyses often involve X-ray crystallography, NMR, and mass spectrometry to elucidate the configuration and conformation of these molecules.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including metal-free oxidative C-N coupling reactions, demonstrating their reactivity and potential for further functionalization. These reactions are significant for expanding the chemical diversity of the imidazole scaffold and exploring its chemical properties (Ma et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and their suitability for various applications. These properties are often determined through experimental measurements and contribute to the compound's applicability in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for the practical applications of imidazo[1,2-a]pyridines. Studies on these compounds reveal insights into their stability, reactivity, and potential for use in complex chemical synthesis and as functional materials (Yang et al., 2005).

Safety And Hazards

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate is a confirmed carcinogen with experimental carcinogenic data4. Human mutation data has been reported4. When heated to decomposition, it emits toxic fumes of NOx4.


Future Directions

The future directions of research and application for 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate are not explicitly mentioned in the search results. However, given its carcinogenic properties, it is likely that future research will focus on understanding its mechanisms of action and potential risks.


properties

IUPAC Name

10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.ClH.H2O/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15;;/h2-6H,1H3,(H2,12,14);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBNFZWVPJAQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C2N=C(C=C3)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647647
Record name 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate

CAS RN

210049-10-8, 67730-11-4
Record name 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
Reactant of Route 2
2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
Reactant of Route 3
2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
Reactant of Route 4
2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
Reactant of Route 5
2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
Reactant of Route 6
2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate

Citations

For This Compound
2
Citations
RS Lake, CL Gaworski, EW Crouse, JD Heck - Mutation Research Letters, 1993 - Elsevier
During spot tests using Salmonella TA98 derivatives (YG1021, YG1021) and TA100 derivatives (YG1026, YG1029), a unique response of O-acetyltransferase (OAT)-enhanced strains …
Number of citations: 5 www.sciencedirect.com
A Nikoyan, M De Méo, I Sari-Minodier… - … /Genetic Toxicology and …, 2007 - Elsevier
Various combinations of Salmonella typhimurium tester strains and S9 mix for bioactivation (TA98+S9 mix, TA98S; YG1041+S9 mix, YG1041S) and strain YG1041 in the absence of S9 …
Number of citations: 15 www.sciencedirect.com

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